1-[(tert-butoxy)carbonyl]-3-ethoxyazetidine-3-carboxylicacid
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Overview
Description
1-[(tert-butoxy)carbonyl]-3-ethoxyazetidine-3-carboxylicacid is an organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for amines in organic synthesis due to its stability under a variety of conditions and its ease of removal .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(tert-butoxy)carbonyl]-3-ethoxyazetidine-3-carboxylicacid typically involves the protection of the amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of flow microreactor systems has been explored to make the process more efficient and sustainable .
Chemical Reactions Analysis
Types of Reactions: 1-[(tert-butoxy)carbonyl]-3-ethoxyazetidine-3-carboxylicacid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Substitution: The Boc group can be selectively cleaved in the presence of other protecting groups using reagents like aluminum chloride.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Aluminum chloride and trimethylsilyl iodide followed by methanol are used for selective cleavage of the Boc group.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group yields the free amine .
Scientific Research Applications
1-[(tert-butoxy)carbonyl]-3-ethoxyazetidine-3-carboxylicacid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(tert-butoxy)carbonyl]-3-ethoxyazetidine-3-carboxylicacid involves its role as a protecting group for amines. The Boc group stabilizes the amine, preventing it from reacting under certain conditions. The Boc group can be removed under acidic conditions, releasing the free amine, which can then participate in further chemical reactions .
Comparison with Similar Compounds
1-[(tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid: Similar in structure but with an ethyl group instead of an ethoxy group.
1-[(tert-butoxy)carbonyl]-3-(ethoxycarbonyl)piperidine-3-carboxylic acid: Contains a piperidine ring instead of an azetidine ring.
(1R,2S)-1-[(tert-butoxy)carbonyl]amino-2-ethenylcyclopropanecarboxylic acid ethyl ester: A cyclopropane derivative with similar protecting group chemistry.
Uniqueness: 1-[(tert-butoxy)carbonyl]-3-ethoxyazetidine-3-carboxylicacid is unique due to its specific combination of the Boc protecting group and the azetidine ring, which provides distinct reactivity and stability under various conditions. This makes it particularly useful in the synthesis of complex organic molecules and pharmaceuticals .
Properties
IUPAC Name |
3-ethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-5-16-11(8(13)14)6-12(7-11)9(15)17-10(2,3)4/h5-7H2,1-4H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBJFRXQQPRLMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CN(C1)C(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2288591-33-1 |
Source
|
Record name | 1-[(tert-butoxy)carbonyl]-3-ethoxyazetidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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